Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate
Description
Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate (CAS: 1934379-72-2) is a spirocyclic compound featuring a bicyclo[3.2.1]octane system fused to a morpholine ring. Its molecular formula is C₁₅H₂₄N₂O₄, with a molecular weight of 296.4 g/mol and a purity of ≥95% . The spiro architecture and tert-butyloxycarbonyl (Boc) protecting group make it a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting kinases and other enzymes .
Properties
IUPAC Name |
tert-butyl 5'-oxospiro[8-azabicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-14(2,3)21-13(19)17-10-4-5-11(17)7-15(6-10)9-16-12(18)8-20-15/h10-11H,4-9H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNHWFFFQOLWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CNC(=O)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate or related nortropinone derivatives. Key steps include:
- Generation of enolates or lithium amide intermediates under low temperature conditions.
- Electrophilic triflation using N-phenylbis(trifluoromethanesulfonimide) to introduce a triflate leaving group.
- Subsequent nucleophilic substitution or cyclization reactions to form the spirocyclic morpholine moiety.
These steps require careful control of temperature and stoichiometry to achieve high yields and purity.
Detailed Preparation Procedures and Yields
| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (1.0 g, 4.2 mmol) | LHMDS (4.64 mL, 4.64 mmol) in THF at -50°C to -30°C, then 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide (1.66 g, 4.64 mmol) added dropwise, warmed to 25°C, stirred 4 h | 95% | Reaction under nitrogen atmosphere; aqueous NH4Cl quench; purification by silica gel chromatography |
| 2 | N-Boc-nortropinone (6 g, 26.6 mmol) | LDA (2 M in hexane/TBF/ethylbenzene, 20 mL, 40 mmol) added at -78°C in THF, followed by N-phenylbis(trifluoromethanesulfonimide) (10.5 g, 29.3 mmol), stirred -78°C to RT | 90% | Work-up with saturated NH4Cl; extraction and silica gel chromatography; product is tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate |
| 3 | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (30 g, 133.3 mmol) | LiHMDS (1M in THF, 146 mL, 146.7 mmol) in dry THF at -78°C, followed by N-phenyl-bis(trifluoromethanesulfonimide) | 84% | Reaction monitored by TLC; work-up and purification as above |
Reaction Mechanism Insights
- Enolate Formation: Lithium hexamethyldisilazide (LHMDS) or lithium diisopropylamide (LDA) is used to deprotonate the keto group, generating a stabilized enolate intermediate.
- Electrophilic Triflation: The enolate reacts with N-phenylbis(trifluoromethanesulfonimide), a strong electrophilic triflation reagent, to form a vinyl triflate intermediate.
- Spirocyclization: The vinyl triflate is poised for nucleophilic attack by a morpholine derivative or intramolecular nucleophile, leading to the formation of the spirocyclic morpholine ring.
- Purification: Silica gel chromatography with gradient elution (0–30% ethyl acetate in hexanes) is employed to isolate the pure product.
Experimental Conditions Summary
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Tetrahydrofuran (THF), dry |
| Temperature | -78°C to 25°C (stepwise control) |
| Atmosphere | Nitrogen inert atmosphere |
| Reaction Time | 1 to 4 hours per step |
| Work-up | Saturated ammonium chloride solution, extraction with dichloromethane or ethyl acetate |
| Purification | Silica gel chromatography, EtOAc/hexanes gradient |
Analytical Data Supporting Preparation
- Mass Spectrometry (ES+): Observed molecular ion peak consistent with expected molecular weight (e.g., found 358 [M+H]+ for triflate intermediate).
- Purity: Typically >95% as determined by chromatographic methods.
- Physical State: Solid, stored sealed at 2–8°C for stability.
Key Research Findings and Considerations
- The use of strong, non-nucleophilic bases like LHMDS or LDA is critical to selectively form the enolate without side reactions.
- The triflation step using N-phenylbis(trifluoromethanesulfonimide) is highly efficient, providing excellent leaving groups for subsequent spirocyclization.
- Temperature control is essential to avoid decomposition or side reactions.
- The synthetic route is scalable, demonstrated by successful reactions at gram to multi-gram scale with consistent yields.
- The final compound exhibits favorable physicochemical properties such as moderate LogP (~1.4), good solubility, and stability under storage conditions.
Summary Table of Preparation Methods
| Method No. | Starting Material | Base | Electrophile | Temp. Range | Yield (%) | Scale | Notes |
|---|---|---|---|---|---|---|---|
| 1 | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | LHMDS | N-phenylbis(trifluoromethanesulfonimide) | -50°C to 25°C | 95 | 1 g | Standard lab scale, nitrogen atmosphere |
| 2 | N-Boc-nortropinone | LDA | N-phenylbis(trifluoromethanesulfonimide) | -78°C to RT | 90 | 6 g | Slightly larger scale, careful addition |
| 3 | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | LiHMDS | N-phenylbis(trifluoromethanesulfonimide) | -78°C | 84 | 30 g | Preparative scale, dry conditions |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its spirocyclic structure is advantageous for creating diverse chemical entities through various reactions such as:
- Functional Group Transformations : The oxo group can be oxidized or reduced to yield different derivatives.
- Substitution Reactions : The tert-butyl ester group can be replaced with other functional groups, allowing for the design of tailored compounds for specific applications.
Biology
In biological research, tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate is explored for its interactions with biological macromolecules. Its unique structure enables it to act as a probe in studies of protein-ligand interactions, potentially leading to insights into enzyme mechanisms or receptor binding affinities.
Medicine
This compound shows promise as a lead candidate in drug discovery due to its favorable pharmacokinetic properties derived from its spirocyclic nature. Research is ongoing to evaluate its efficacy and safety as a therapeutic agent in various medical conditions.
Potential Therapeutic Areas:
- Neurological Disorders
- Cancer Treatment
- Antimicrobial Activity
Industry
In industrial applications, this compound can be utilized as an intermediate for synthesizing specialty chemicals and materials that require enhanced stability or performance characteristics.
Case Study 1: Drug Development
A study exploring the pharmacological properties of spirocyclic compounds demonstrated that derivatives of tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane] exhibited significant activity against specific cancer cell lines, indicating potential for development as anticancer agents.
Case Study 2: Biological Probes
Research highlighted the use of this compound as a molecular probe in studying protein interactions, revealing insights into binding mechanisms that could inform drug design strategies targeting similar biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 5’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholine]-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Spiroimidazolidine Derivatives
Example Compound :
Key Differences :
- Ring System : Replaces the morpholine oxygen with an imidazolidine ring containing two nitrogen atoms.
- Synthesis : Synthesized via refluxing tert-butyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with ammonium carbonate and KCN, yielding 76% .
- Bioactivity : Evaluated for cytotoxicity in leukemia cells, showing structure-activity relationships (SAR) dependent on alkylation patterns .
The absence of a morpholine oxygen may limit interactions with polar enzyme pockets .
Spirochromane and Spiroquinazoline Derivatives
Example Compounds :
Key Differences :
- Aromatic Systems: Chromane and quinazoline rings introduce aromaticity, enabling π-π stacking interactions absent in the non-aromatic morpholine spiro compound.
- Synthesis: Formed via condensation of N-Boc-nortropinone with substituted acetophenones or 2-aminobenzamide, yielding 30–83% .
- Applications : These derivatives are explored for alkaloid-inspired libraries, with demonstrated activity in NMR and HRMS studies .
Comparison :
Aromatic systems in chromane/quinazoline derivatives enhance rigidity and binding to hydrophobic targets, whereas the morpholine spiro compound’s oxygen may improve solubility for central nervous system (CNS) drug candidates .
Morpholine-Modified Bicyclo Systems (PI3K Inhibitors)
Example Compounds :
- 3-Oxa-8-azabicyclo[3.2.1]octane (M3)
- 8-Oxa-3-azabicyclo[3.2.1]octane (M4)
Key Differences :
- Structural Role : These systems replace one morpholine oxygen in kinase inhibitors to optimize steric and electronic properties .
- Bioactivity : Demonstrated superior binding to PI3K compared to standard morpholine, highlighting the importance of oxygen positioning .
Comparison :
The target compound’s spiro-morpholine system may offer similar advantages in kinase inhibition by balancing steric bulk and hydrogen-bonding capacity .
Critical Analysis and Research Implications
- Synthetic Accessibility : The target compound’s synthesis (undescribed in evidence) likely parallels imidazolidine derivatives but requires morpholine-specific precursors. Yields >75% are achievable with optimized protocols .
- Bioactivity Gaps : While imidazolidine and chromane derivatives have cytotoxicity data, the target compound’s biological profile remains uncharacterized, suggesting a need for future studies .
- Structural Advantages : The spiro-morpholine system balances solubility (via oxygen) and conformational rigidity, making it promising for CNS-targeted therapies .
Biological Activity
Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C15H24N2O4
- Molecular Weight : 296.36 g/mol
- CAS Number : 1934379-72-2
The compound's structure features a bicyclic system that may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing pathways related to neurotransmission and cellular signaling.
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit certain enzymes, potentially leading to therapeutic effects in conditions like bacterial infections or cancer.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. For instance, it has shown moderate activity against various bacterial strains, indicating its potential as a lead compound for the development of new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| E. coli | 4.5 |
| S. aureus | 6.0 |
| P. aeruginosa | 5.5 |
These results suggest that the compound could be effective against multi-drug resistant strains, warranting further investigation into its mechanism and efficacy.
Cytotoxicity Assays
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 3.89 |
| MCF-7 | 5.20 |
| A549 | 4.10 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and tested its efficacy against resistant bacterial strains. The study concluded that the compound showed promising results, particularly against Staphylococcus aureus, highlighting its potential as a new antibiotic candidate .
Case Study 2: Cancer Cell Line Studies
A recent investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation in HeLa cells through apoptosis induction mechanisms . This study emphasizes the need for further exploration into its pharmacological applications.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves Boc protection of the azabicyclo core, followed by spirocyclization with morpholine derivatives. Key reagents include Boc anhydride, triethylamine, and potassium cyanide (KCN) for nucleophilic substitution. Intermediates are purified via column chromatography using chloroform/methanol (9:1) as eluent, with final products isolated via recrystallization or solvent evaporation .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves the spirocyclic framework and tert-butyl group. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. For stereochemical validation, X-ray crystallography or NOE experiments are recommended, especially for complex bicyclic systems .
Q. What safety protocols are essential during handling?
- Methodological Answer : Use fume hoods for ventilation, wear OSHA-compliant chemical goggles, nitrile gloves, and flame-retardant lab coats. Ensure eyewash stations and safety showers are accessible. Avoid skin contact via proper glove removal techniques and dispose of contaminated materials per hazardous waste regulations .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) impact yields in spirocyclization steps?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation steps, while reflux (~80–100°C) accelerates ring closure. For example, tert-butyl intermediates synthesized under reflux with KCN achieved 30–50% yields, whereas room-temperature reactions showed incomplete cyclization .
Q. What strategies resolve contradictions in reported synthetic yields for azaspiro compounds?
- Methodological Answer : Discrepancies often arise from Boc deprotection efficiency or steric hindrance in bicyclic systems. Optimize reaction stoichiometry (e.g., 1:1 molar ratio of nortropinone to electrophiles) and employ anhydrous conditions to minimize side reactions. Reproducibility improves with strict control of moisture and oxygen levels .
Q. How can stereochemical purity be ensured during synthesis?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Pd-mediated cross-coupling) direct stereochemistry. For diastereomer separation, use chiral HPLC with cellulose-based columns or fractional crystallization. Validate purity via ¹H NMR coupling constants or circular dichroism (CD) spectroscopy .
Q. What computational methods predict the compound’s reactivity in drug discovery pipelines?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., neurotransmitter receptors), guiding SAR studies for CNS-active derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
